molecular formula C15H14N2O B2876460 2-{4-[(2-Aminophenyl)methoxy]phenyl}acetonitrile CAS No. 1016525-01-1

2-{4-[(2-Aminophenyl)methoxy]phenyl}acetonitrile

Cat. No.: B2876460
CAS No.: 1016525-01-1
M. Wt: 238.29
InChI Key: KMSJZURABXHAFH-UHFFFAOYSA-N
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Description

2-{4-[(2-Aminophenyl)methoxy]phenyl}acetonitrile (CAS 1016525-01-1) is a phenylacetonitrile derivative of significant interest in medicinal chemistry and chemical biology research. With a molecular formula of C15H14N2O and a molecular weight of 238.28 g/mol, this compound serves as a valuable chemical building block. The structure incorporates a nitrile group, a functional group present in numerous FDA-approved therapeutics known to enhance binding affinity and metabolic stability, and an ether linkage that influences the molecule's solubility and lipophilicity . This specific aromatic scaffold is closely related to a class of compounds identified as potent Oct3/4 inducers, which play a crucial role in cellular reprogramming and the generation of induced pluripotent stem cells (iPSCs) . The primary amine on the phenyl ring provides a versatile handle for further chemical derivatization, enabling researchers to synthesize a diverse library of analogs for structure-activity relationship (SAR) studies. This compound is offered for research applications only and is not intended for diagnostic or therapeutic use. It should be stored according to recommended conditions to ensure long-term stability.

Properties

IUPAC Name

2-[4-[(2-aminophenyl)methoxy]phenyl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O/c16-10-9-12-5-7-14(8-6-12)18-11-13-3-1-2-4-15(13)17/h1-8H,9,11,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMSJZURABXHAFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=CC=C(C=C2)CC#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

2-[4-[(4-Methoxyphenyl)methoxy]phenyl]acetonitrile (O4I1)

  • Structure: Differs in the methoxy substituent position (4-methoxy vs. 2-amino).
  • Activity : Enhances Oct3/4 expression and stability in human somatic cells, enabling induced pluripotent stem cell (iPSC) generation .
  • Physicochemical Properties :
    • Molecular Weight: 253.29 g/mol
    • LogP (estimated): ~3.2 (higher lipophilicity due to methoxy group)

Ethyl 2-((4-Chlorophenyl)amino)thiazole-4-carboxylate (O4I2)

  • Structure: Thiazole core with 4-chlorophenylamino and ester groups.
  • Activity : Comparable Oct3/4 induction efficiency to O4I1 but distinct pharmacokinetics due to ester hydrolysis susceptibility .
  • Molecular Weight : 296.76 g/mol
  • Key Difference : The thiazole ring introduces heteroatom-mediated interactions absent in acetonitrile-based analogs.

Derivatives with Alkoxy/Hydroxy Substituents

2-[4-(2-Methoxyethoxy)phenyl]acetonitrile

  • Structure : Ethylene glycol-type methoxyethoxy side chain.
  • Properties :
    • Molecular Weight: 191.23 g/mol
    • Solubility: Increased hydrophilicity due to ether oxygen atoms .
  • Key Difference : The flexible alkoxy chain may improve aqueous solubility but reduce membrane permeability compared to rigid aromatic substituents.

2-[4-(2-Hydroxyethoxy)phenyl]acetonitrile

  • Structure : Hydroxyethoxy substituent.
  • Properties :
    • Molecular Weight: 177.2 g/mol
    • Reactivity: Hydroxyl group enables conjugation or metabolic oxidation .

Halogenated and Fluorinated Analogs

2-[3-Methoxy-4-(2,2,2-trifluoroethoxy)phenyl]acetonitrile

  • Structure : Trifluoroethoxy group at the 4-position.
  • Properties :
    • Molecular Weight: 245.2 g/mol
    • Electronic Effects: Strong electron-withdrawing trifluoroethoxy group alters aromatic ring electron density .
  • Key Difference: Enhanced metabolic stability due to fluorine atoms but reduced nucleophilicity compared to amino-substituted analogs.

Fungal-Derived Analog: 2-(4-Hydroxyphenyl)acetonitrile

  • Source : Isolated from Penicillium chrysogenum HK14-01 .
  • Structure : Simple 4-hydroxyphenyl substitution.
  • Activity: Limited bioactivity reported (weak antimicrobial effects).
  • Key Difference: Lack of methoxy/amino groups reduces complexity and target specificity.

Comparative Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent LogP (Estimated) Biological Activity
2-{4-[(2-Aminophenyl)methoxy]phenyl}acetonitrile C₁₅H₁₄N₂O 238.29 2-Aminophenylmethoxy ~2.8 Potential Oct3/4 induction*
O4I1 C₁₆H₁₅NO₂ 253.29 4-Methoxyphenylmethoxy ~3.2 Oct3/4 enhancement
O4I2 C₁₂H₁₁ClN₂O₂S 296.76 4-Chlorophenylamino ~3.5 Oct3/4 induction
2-[4-(2-Methoxyethoxy)phenyl]acetonitrile C₁₁H₁₃NO₂ 191.23 Methoxyethoxy ~1.9 Not reported

*Inferred from structural similarity to O4I1.

Table 2: Substituent Effects on Activity

Substituent Type Example Compound Impact on Activity
2-Aminophenylmethoxy Target compound Potential hydrogen bonding with cellular targets; enhanced specificity.
4-Methoxyphenylmethoxy O4I1 Moderate Oct3/4 induction; lipophilicity favors membrane penetration.
Halogenated (Cl, F) O4I2, Trifluoroethoxy derivative Alters electron density; may improve binding to hydrophobic pockets.
Hydroxy/Alkoxy 2-(4-Hydroxyphenyl)acetonitrile Increases solubility but reduces target engagement due to simplicity.

Biological Activity

2-{4-[(2-Aminophenyl)methoxy]phenyl}acetonitrile is a compound with significant potential in medicinal chemistry, particularly noted for its biological activities related to stem cell research and cancer therapy. This article will explore the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C15H14N2OC_{15}H_{14}N_{2}O and a molecular weight of 238.28 g/mol. Its structure features:

  • A methoxy group attached to a phenyl ring.
  • An amino group on another phenyl ring.
  • A nitrile functional group , which enhances its reactivity.

These functional groups contribute to its biological activity, particularly in influencing cellular processes.

Oct3/4 Induction

One of the most notable biological activities of this compound is its role as an Oct3/4 inducer . Oct3/4 is a transcription factor essential for maintaining the pluripotency of stem cells. Studies have shown that this compound can enhance Oct3/4 expression and stabilize its activity in various somatic cells, suggesting its potential use in regenerative medicine and cellular reprogramming .

Anticancer Properties

Research indicates that this compound may also exhibit anticancer properties . It has been investigated for its ability to modulate pathways involved in cancer cell differentiation and proliferation. The compound's interaction with cellular receptors related to these pathways is crucial for understanding its therapeutic potential in oncology.

The mechanism through which this compound exerts its biological effects involves:

  • Binding Affinity : The amino group can form hydrogen bonds with biological macromolecules, enhancing interaction with target proteins involved in signaling pathways.
  • Nucleophilic Addition : The nitrile group may participate in nucleophilic addition reactions, contributing to the compound's reactivity and biological activity .

Synthesis and Evaluation

The synthesis of this compound typically involves multi-step organic reactions. One common method includes reacting appropriate acetonitrile derivatives under reflux conditions with substituted phenolic compounds.

A study by Liu et al. (2015) demonstrated that derivatives of this compound not only promoted Oct3/4 expression but also enhanced its transcriptional activity across diverse human somatic cells, indicating potential applications in regenerative medicine .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of structurally similar compounds:

Compound NameActivityNotes
2-{4-[(3-Aminophenyl)methoxy]phenyl}acetonitrileOct3/4 InducerNoted for similar mechanisms as this compound
O4I1 (related derivative)Enhanced Oct3/4 ExpressionPromoted cellular reprogramming
Other PhenethylaminesAnticancer ActivityVarious mechanisms reported in literature

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